Dimesityldichlorosilane

Description

Structure

3D Structure

Properties

IUPAC Name |

dichloro-bis(2,4,6-trimethylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2Si/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSBLLCPBKKDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464913 | |

| Record name | DIMESITYLDICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-27-9 | |

| Record name | DIMESITYLDICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimesityldichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dimesityldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dimesityldichlorosilane [(Mes)₂SiCl₂], a sterically hindered organosilicon compound, represents a cornerstone in the synthesis of advanced materials and complex molecules. Its bulky mesityl groups impart unique reactivity and stability, making it a valuable reagent for chemists navigating the intricate landscapes of catalysis, polymer science, and pharmaceutical development. This guide, designed for the discerning researcher, moves beyond a cursory overview to provide a comprehensive exploration of the physical and chemical properties of this compound, underpinned by field-proven insights and a commitment to scientific integrity. Herein, we delve into the causality behind its characteristics, offering a self-validating system of protocols and data to empower your research endeavors.

Molecular Architecture and its Physicochemical Implications

The defining feature of this compound is its tetrahedral silicon center flanked by two sterically demanding mesityl (2,4,6-trimethylphenyl) groups and two reactive chloro substituents. This molecular geometry is the primary determinant of its physical and chemical behavior.

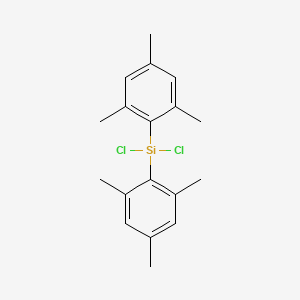

Caption: Molecular structure of this compound.

The immense steric bulk of the mesityl groups effectively shields the silicon center, influencing its reactivity towards nucleophiles and governing its condensation behavior. This steric hindrance is a key design element for chemists seeking to control polymerization processes or to create well-defined catalyst architectures.

Core Physical Properties

Quantitative data for this compound is crucial for its effective use in experimental design. The following table summarizes its key physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂Cl₂Si | N/A |

| Molecular Weight | 337.36 g/mol | N/A |

| Melting Point | 105-107 °C | N/A |

| Boiling Point | Not available (likely decomposes) | N/A |

| Density | Data not readily available | N/A |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, toluene, diethyl ether). Reacts with protic solvents (e.g., water, alcohols). | N/A |

Note: Due to the specialized nature of this compound, some physical properties like boiling point and density are not widely reported, likely due to its high melting point and thermal sensitivity.

Synthesis and Purification: A Protocol Rooted in Causality

The synthesis of this compound is a classic example of organometallic chemistry, typically involving the reaction of a Grignard reagent with silicon tetrachloride. The choice of reagents and reaction conditions is critical to achieving a high yield and purity.

Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromomesitylene in anhydrous THF is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, yielding a solution of mesitylmagnesium bromide. The use of anhydrous conditions is paramount to prevent the quenching of the highly reactive Grignard reagent.

-

Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled to 0 °C and a solution of silicon tetrachloride in anhydrous toluene is added dropwise. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. Toluene is chosen as a higher-boiling solvent to facilitate the subsequent workup and purification steps.

-

Aqueous Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This step quenches any remaining reactive species and precipitates magnesium salts. The use of ammonium chloride provides a mildly acidic buffer to prevent the formation of magnesium hydroxide emulsions, which can complicate the extraction process.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from hot hexane. The resulting white crystalline solid is collected by filtration and dried under vacuum. The choice of hexane for recrystallization is based on the differential solubility of the product and any non-polar impurities at high and low temperatures.

Spectroscopic Characterization: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by the distinct signals of the mesityl groups.

-

Aromatic Protons: A singlet in the region of δ 6.8-7.0 ppm, corresponding to the two aromatic protons on each mesityl ring.

-

Para-Methyl Protons: A singlet around δ 2.3 ppm, integrating to six protons.

-

Ortho-Methyl Protons: A singlet around δ 2.1 ppm, integrating to twelve protons.

The simplicity of the aromatic region, a single peak for two protons, is a direct consequence of the symmetrical nature of the mesityl groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the molecular structure.

-

Aromatic Carbons: Signals in the range of δ 130-145 ppm.

-

Methyl Carbons: Signals for the para and ortho methyl groups will appear in the aliphatic region, typically around δ 20-25 ppm.

Reactivity and Handling: A Matter of Safety and Control

This compound is a reactive compound that requires careful handling.

Key Reactivity:

-

Hydrolysis: Reacts readily with water and other protic solvents to form dimesitylsilanediol, [(Mes)₂Si(OH)₂], and hydrochloric acid. This reaction is often vigorous.

-

Nucleophilic Substitution: The chloro groups can be displaced by a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to form a range of functionalized silanes.

Handling and Safety Precautions:

Due to its reactivity with moisture, all handling of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors, which can be corrosive upon hydrolysis.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

Conclusion: A Versatile Tool for the Modern Chemist

This compound, with its unique combination of steric bulk and reactivity, offers a powerful platform for innovation in chemical synthesis. A thorough understanding of its physical properties, as detailed in this guide, is the foundation for its safe and effective application. By embracing the principles of causality in experimental design and adhering to rigorous safety protocols, researchers can unlock the full potential of this remarkable organosilicon reagent.

References

- General safety guidelines for handling organochlorosilanes can be found in resources from major chemical suppliers and safety organizations. Specific synthesis and characterization data for this compound are typically found in specialized organometallic chemistry literature. Due to the lack of a specific, publicly available, and comprehensive datasheet, this guide synthesizes information based on the known chemistry of analogous sterically hindered dichlorosilanes and general principles of organosilicon chemistry.

An In-Depth Technical Guide to the Synthesis and Structural Characterization of Dimesityldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dimesityldichlorosilane, a sterically hindered organosilicon compound, represents a fascinating molecular architecture with significant potential in materials science and synthetic chemistry. The bulky mesityl (2,4,6-trimethylphenyl) groups impart unique steric and electronic properties to the silicon center, influencing its reactivity and the stability of its derivatives. This guide, intended for chemistry professionals, provides a comprehensive overview of the synthesis and structural elucidation of this intriguing molecule. Drawing upon established principles of organosilicon chemistry, we present a robust synthetic protocol and delve into the expected spectroscopic signatures that define its molecular identity.

Introduction: The Significance of Steric Hindrance in Organosilane Chemistry

The field of organosilicon chemistry is vast, with applications ranging from silicone polymers to advanced electronics. The properties of organosilanes are profoundly influenced by the nature of the organic substituents attached to the silicon atom. The introduction of bulky substituents, such as the mesityl group, creates a sterically congested environment around the silicon center. This steric shielding plays a crucial role in:

-

Kinetic Stabilization: The bulky groups can physically block the approach of reagents, thereby slowing down or preventing certain reactions. This effect is instrumental in isolating and studying reactive intermediates.

-

Modification of Reaction Pathways: Steric hindrance can direct the outcome of a reaction towards a specific constitutional isomer or stereoisomer.

-

Tuning of Electronic Properties: The electronic nature of the aryl groups can influence the electrophilicity of the silicon center and the reactivity of the Si-Cl bonds.

This compound serves as a valuable precursor for the synthesis of other sterically encumbered silicon-containing molecules, such as silenes, disilenes, and silylenes, which are of fundamental interest in understanding bonding and reactivity at the limits of steric congestion.

Synthesis of this compound: A Grignard-Based Approach

The most logical and widely employed method for the formation of silicon-carbon bonds is the Grignard reaction. This approach involves the reaction of a Grignard reagent (R-MgX) with a suitable silicon halide. For the synthesis of this compound, the reaction of mesitylmagnesium bromide with tetrachlorosilane (SiCl₄) is the most viable pathway. The significant steric bulk of the mesityl group necessitates careful control of stoichiometry to achieve the desired disubstitution product.

Causality Behind Experimental Choices:

-

Grignard Reagent: Mesitylmagnesium bromide is the reagent of choice due to the commercial availability of 2-bromo-1,3,5-trimethylbenzene. The Grignard reagent acts as a potent nucleophile, delivering the mesityl carbanion to the electrophilic silicon center of tetrachlorosilane.

-

Silicon Source: Tetrachlorosilane is an inexpensive and readily available starting material with four reactive Si-Cl bonds.

-

Stoichiometry: A 2:1 molar ratio of the Grignard reagent to tetrachlorosilane is theoretically required. However, in practice, a slight excess of the Grignard reagent may be used to drive the reaction to completion. Careful control is crucial to minimize the formation of the monosubstituted (mesityltrichlorosilane) and trisubstituted (trimesitylchlorosilane) byproducts.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential for the formation and stability of the Grignard reagent. These solvents solvate the magnesium center, facilitating the reaction.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive Grignard reagent by atmospheric moisture and oxygen. The initial addition of the Grignard reagent is often performed at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction, followed by warming to room temperature or gentle reflux to ensure complete reaction.

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Caution: This procedure involves moisture-sensitive and corrosive reagents. All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried before use.

-

Grignard Reagent Preparation:

-

In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-bromo-1,3,5-trimethylbenzene (2.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Tetrachlorosilane:

-

In a separate flame-dried three-neck round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, prepare a solution of tetrachlorosilane (1.0 eq) in anhydrous diethyl ether.

-

Cool the tetrachlorosilane solution to 0 °C using an ice bath.

-

Slowly add the freshly prepared mesitylmagnesium bromide solution to the tetrachlorosilane solution via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield this compound as a white solid.

-

Structural Characterization

The unambiguous identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic and organometallic compounds. Due to the lack of publicly available experimental NMR data for this compound, the following are estimated chemical shifts based on the known effects of substituents on ¹H and ¹³C NMR spectra.

| Nucleus | Environment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Justification |

| ¹H NMR | Aromatic (meta-H) | ~7.0 | s | The two meta protons on each mesityl ring are chemically equivalent and appear as a singlet. |

| Methyl (para-CH₃) | ~2.3 | s | The para-methyl protons are in a distinct chemical environment and will appear as a singlet. | |

| Methyl (ortho-CH₃) | ~2.5 | s | The two ortho-methyl groups are equivalent and will appear as a singlet, likely shifted slightly downfield from the para-methyl due to proximity to the silicon center. | |

| ¹³C NMR | Aromatic (ipso-C) | ~135 | s | The carbon atom directly attached to the silicon is a quaternary carbon and will appear as a singlet in this region. |

| Aromatic (ortho-C) | ~140 | s | The ortho-carbons bearing the methyl groups are quaternary and will appear downfield. | |

| Aromatic (meta-C) | ~129 | s | The meta-carbons are protonated and will appear as a singlet in the aromatic region. | |

| Aromatic (para-C) | ~142 | s | The para-carbon is quaternary and will be shifted downfield due to the methyl substituent. | |

| Methyl (para-CH₃) | ~21 | s | Typical chemical shift for a methyl group on an aromatic ring. | |

| Methyl (ortho-CH₃) | ~23 | s | The ortho-methyl carbons are expected to be slightly deshielded compared to the para-methyl carbon. |

Disclaimer: The NMR data presented are estimated values and should be confirmed by experimental analysis.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information for this compound, including bond lengths, bond angles, and the overall molecular geometry. The bulky mesityl groups are expected to force a tetrahedral geometry around the silicon atom, with significant steric repulsion between the two aryl rings. This would likely result in a widening of the C-Si-C bond angle from the ideal tetrahedral angle of 109.5°. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). Obtaining suitable single crystals would be a critical step in its full structural elucidation.

Safety and Handling

This compound, as a chlorosilane, is expected to be a moisture-sensitive and corrosive compound. It will readily react with water to release hydrochloric acid (HCl). Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

References

-

Braddock-Wilking, J., Schieser, M., Brammer, L., Huhmann, J., & Shaltout, R. (1995). Synthesis and characterization of sterically hindered diarylsilanes containing 2,4,6-trimethylphenyl and 2,4,6-tris(trifluoromethyl)phenyl substituents. X-ray crystal structure of bis[2,4,6-tris(trifluoromethyl)phenyl]fluorosilane. Journal of Organometallic Chemistry, 499(1-2), 89-98. ([Link])

-

Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from ([Link])

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from ([Link])

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Dimesityldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesityldichlorosilane ((Mes)₂SiCl₂) is an organosilicon compound characterized by the presence of two bulky mesityl (2,4,6-trimethylphenyl) groups and two chlorine atoms bonded to a central silicon atom. This guide provides a comprehensive analysis of its molecular geometry and bond angles, elucidating the profound impact of steric hindrance on its structure. Drawing upon foundational principles of VSEPR theory and comparative analysis with structurally related, less hindered silanes, we will explore the deviations from idealized tetrahedral geometry. This document will delve into the nuanced interplay of electronic effects and steric repulsion, offering insights into the molecule's conformational preferences and their implications for its reactivity and utility in chemical synthesis.

Introduction: The Significance of Steric Hindrance in Organosilicon Chemistry

Organosilicon compounds form a cornerstone of modern synthetic chemistry, with applications ranging from materials science to pharmaceuticals. The geometry of the silicon center is a critical determinant of a molecule's reactivity, stability, and physical properties. In the vast majority of these compounds, silicon is tetravalent and adopts a tetrahedral geometry. However, the introduction of bulky substituents can lead to significant distortions from the idealized 109.5° bond angles predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory.

This compound serves as an exemplary case study for understanding these steric effects. The two mesityl groups, with their ortho-methyl substituents, create a sterically crowded environment around the silicon atom. This guide will provide a detailed examination of the resulting molecular geometry, with a particular focus on the C-Si-C, Cl-Si-Cl, and C-Si-Cl bond angles.

Theoretical Framework: VSEPR Theory and Steric Repulsion

According to VSEPR theory, the electron pairs in the valence shell of a central atom will arrange themselves to be as far apart as possible, minimizing electrostatic repulsion. For a molecule with a central atom bonded to four other atoms, such as in dichlorodimethylsilane (Me₂SiCl₂), this results in a tetrahedral geometry with bond angles of approximately 109.5°.

However, VSEPR theory also accounts for the fact that bonding pairs and lone pairs, as well as bulky substituents, occupy different amounts of space. Bulky groups, like the mesityl groups in this compound, exert a greater repulsive force than smaller groups. This increased repulsion forces the other substituents closer together, leading to a deviation from the ideal tetrahedral angles.

Molecular Geometry of this compound: A Structural Analysis

The C-Si-C Bond Angle: A Story of Steric Expansion

In dichlorodimethylsilane, the C-Si-C bond angle is close to the ideal tetrahedral angle. However, in di-tert-butyldichlorosilane, gas-phase electron diffraction studies have shown a significant widening of this angle. The presence of the bulky t-butyl groups in di-t-butyldichlorosilane has been found to widen the C-Si-C bond angle by 11.1° relative to dichlorodimethylsilane.[1][2] This substantial increase is a direct consequence of the steric repulsion between the two large tert-butyl groups.

Given that the mesityl group is also a bulky substituent, a similar, if not greater, expansion of the C-Si-C bond angle is expected in this compound. The ortho-methyl groups of the mesityl rings would further contribute to this steric crowding.

The Cl-Si-Cl Bond Angle: Compression Due to Steric Pressure

The widening of the C-Si-C bond angle necessitates a corresponding compression of the other bond angles around the silicon center to maintain a stable molecular geometry. Consequently, the Cl-Si-Cl bond angle in this compound is predicted to be significantly smaller than the 109.5° tetrahedral ideal.

For comparison, in dichlorodimethylsilane, the Cl-Si-Cl bond angle is approximately 108.6°. In the more sterically hindered di-tert-butyldichlorosilane, this angle is expected to be further compressed. While the exact value for di-tert-butyldichlorosilane is not explicitly stated in the readily available literature, the established principles of VSEPR theory strongly support this compression.

The C-Si-Cl Bond Angles

The C-Si-Cl bond angles in this compound will also be influenced by the steric environment. It is anticipated that these angles will be intermediate between the expanded C-Si-C angle and the compressed Cl-Si-Cl angle.

Structural Parameters of Dichlorodimethylsilane (for comparison)

To provide a baseline for understanding the steric effects in this compound, the experimentally determined bond angles for the less hindered dichlorodimethylsilane are presented in the table below.

| Bond Angle | Value (°) |

| Cl-Si-Cl | 108.6 |

| C-Si-C | ~112 |

| C-Si-Cl | ~108 |

Note: These are approximate values from spectroscopic and diffraction studies.

Visualization of Molecular Geometry

To visually represent the concepts discussed, the following diagrams illustrate the predicted molecular geometry of this compound and the key steric interactions.

Caption: Predicted tetrahedral geometry of this compound.

Caption: Influence of steric hindrance on bond angles.

Implications for Reactivity and Synthetic Applications

The distorted tetrahedral geometry of this compound has significant consequences for its chemical reactivity. The bulky mesityl groups effectively shield the silicon center from nucleophilic attack. This steric protection makes this compound less susceptible to hydrolysis and other substitution reactions compared to less hindered dichlorosilanes.

This property is often exploited in synthetic chemistry. This compound can be used as a protecting group for diols, where its steric bulk prevents unwanted side reactions. Furthermore, the unique electronic environment created by the mesityl groups can influence the stereochemical outcome of reactions at the silicon center.

Conclusion

References

-

LookChem. DI-TERT-BUTYLDICHLOROSILANE. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Dimesityldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesityldichlorosilane [(Mes)₂SiCl₂], a sterically hindered organosilane, is a valuable precursor in organosilicon chemistry, finding applications in the synthesis of polysilanes, silicon-containing polymers, and as a bulky protecting group. A thorough understanding of its spectroscopic properties is paramount for ensuring its purity, confirming its structure, and monitoring its reactions. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The causality behind the spectral features is explained, providing field-proven insights for researchers. Detailed, self-validating experimental protocols for data acquisition are also presented, alongside illustrative diagrams to clarify structural relationships and fragmentation pathways.

Introduction: The Significance of Spectroscopic Analysis for this compound

The unique chemical and physical properties of this compound are a direct consequence of its molecular structure: a central silicon atom bonded to two bulky mesityl (2,4,6-trimethylphenyl) groups and two chlorine atoms. The steric hindrance imposed by the mesityl groups significantly influences its reactivity and stability. Spectroscopic techniques provide a powerful and non-destructive means to probe this structure at the atomic and molecular level.

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei, allowing for unambiguous confirmation of the connectivity and substitution pattern.

-

Infrared (IR) spectroscopy identifies the characteristic vibrational frequencies of the functional groups present in the molecule, such as the Si-Cl and aromatic C-H bonds.

-

Mass Spectrometry (MS) determines the molecular weight of the compound and provides insights into its fragmentation patterns upon ionization, further corroborating the proposed structure.

This guide will delve into the specific spectral features of this compound, offering a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR spectra provide a wealth of information. The data presented here is based on established principles of NMR spectroscopy and predictions from validated software, offering a reliable reference for researchers.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~6.9 | s | 4H | Aromatic H (meta-protons) |

| ~2.3 | s | 6H | Aromatic CH₃ (para-methyl) |

| ~2.1 | s | 12H | Aromatic CH₃ (ortho-methyl) |

Causality Behind the Chemical Shifts:

-

The aromatic protons are expected to appear in the typical aromatic region. Due to the symmetry of the mesityl groups, the two meta-protons are chemically equivalent and should appear as a singlet.

-

The methyl protons of the mesityl groups are in two different chemical environments: the para-methyl group and the two ortho-methyl groups. Each of these sets of equivalent protons will give rise to a sharp singlet. The slight difference in their chemical shifts arises from their relative positions on the aromatic ring and the resulting electronic effects.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) [ppm] | Assignment |

| ~144 | Aromatic C (ipso-C attached to Si) |

| ~141 | Aromatic C (ortho-C) |

| ~139 | Aromatic C (para-C) |

| ~129 | Aromatic C (meta-C) |

| ~23 | Aromatic CH₃ (ortho-methyl) |

| ~21 | Aromatic CH₃ (para-methyl) |

Causality Behind the Chemical Shifts:

-

The four distinct types of carbon atoms in the mesityl group (ipso, ortho, meta, and para) are expected to have different chemical shifts due to their different electronic environments and proximity to the silicon atom.

-

The two types of methyl carbons (ortho and para) will also exhibit distinct chemical shifts.

Predicted ²⁹Si NMR Spectral Data

²⁹Si NMR is a specialized technique that directly probes the silicon nucleus, providing valuable information about its coordination environment.

Table 3: Predicted ²⁹Si NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) [ppm] |

| ~10 to 20 |

Causality Behind the Chemical Shift:

-

The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. For dichlorodialkylsilanes, the chemical shifts typically fall in the range of +10 to +35 ppm. The presence of the bulky and electron-donating mesityl groups is expected to shield the silicon nucleus to some extent, leading to a predicted chemical shift in the lower end of this range.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the vibrations of the mesityl groups and the Si-Cl bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium-Strong | C-H stretch (methyl groups) |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| 850-800 | Strong | Si-C stretch |

| 550-450 | Strong | Si-Cl stretch (asymmetric and symmetric) |

Causality Behind the Vibrational Frequencies:

-

The aromatic C-H and C=C stretching vibrations are characteristic of the mesityl groups.

-

The C-H stretching of the methyl groups will appear in the typical aliphatic region.

-

The Si-C stretching vibration is a key indicator of the organosilane structure.

-

The strong absorptions in the lower frequency region are characteristic of the Si-Cl stretching vibrations. The presence of two Si-Cl bonds will likely result in both symmetric and asymmetric stretching modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion followed by characteristic fragmentation.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 348 | [M]⁺ (molecular ion, considering ³⁵Cl isotopes) |

| 313 | [M - Cl]⁺ |

| 229 | [M - Mes]⁺ |

| 119 | [Mes]⁺ |

Causality Behind the Fragmentation Pattern:

-

The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes).

-

Loss of a chlorine radical is a common fragmentation pathway for chlorosilanes, leading to the [M - Cl]⁺ ion.

-

Cleavage of the Si-C bond can result in the loss of a mesityl radical, forming the [M - Mes]⁺ ion.

-

The mesityl cation ([Mes]⁺) is a stable carbocation and is expected to be a prominent peak in the spectrum.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These protocols are designed to be self-validating by including steps for instrument calibration and verification.

Synthesis of this compound

A common and reliable method for the synthesis of aryldichlorosilanes is the Grignard reaction.[1]

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound via the Grignard reaction.

Step-by-Step Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of mesityl bromide in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture until most of the magnesium has reacted to form mesitylmagnesium bromide.

-

Reaction with Silicon Tetrachloride: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of silicon tetrachloride in anhydrous THF dropwise to the Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and dilute hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid or a low-melting solid.

NMR Data Acquisition

-

Sample Preparation: Prepare a ~5-10 mg/mL solution of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum using a standard pulse program.

-

²⁹Si NMR Acquisition: Acquire the ²⁹Si NMR spectrum using an appropriate pulse sequence, such as a gated-decoupled experiment to enhance the signal-to-noise ratio.

IR Data Acquisition

-

Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Sample Spectrum: Place the sample in the IR beam and acquire the spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, a direct injection or a heated inlet system can be used. For a solid, a direct insertion probe may be necessary.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and the expected fragment ions.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a comprehensive framework for the unambiguous identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is essential for researchers working with this important organosilicon compound, enabling them to ensure its purity, monitor its reactions, and ultimately, advance their scientific endeavors. The provided experimental workflows, grounded in established chemical principles, offer a reliable starting point for obtaining high-quality spectroscopic data.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

ChemAxon. NMR Predictor. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

NIST Chemistry WebBook. [Link]

- Smith, A. L. (1979). Analysis of Silicones. John Wiley & Sons.

-

Gelest, Inc. Grignard Reagents and Silanes. [Link]

Sources

The Solubility of Dimesityldichlorosilane: A Predictive and Methodological Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesityldichlorosilane ((C₆H₂(CH₃)₃)₂SiCl₂) is an organosilicon compound characterized by the presence of two bulky, sterically hindering mesityl groups attached to a silicon atom, which also bears two chlorine atoms. This unique structure imparts specific chemical properties that are of interest in advanced organic synthesis and materials science. A critical parameter for its application is its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound by providing a predictive analysis based on its molecular structure and the known behavior of analogous compounds. Furthermore, it offers a comprehensive, step-by-step experimental protocol for researchers to accurately determine its solubility in solvents of interest, ensuring a self-validating system for data generation.

Introduction: The Enigma of this compound's Solubility

This compound's molecular architecture is a study in contrasts. The large, nonpolar mesityl groups suggest a preference for nonpolar organic solvents, while the polar silicon-chlorine bonds could introduce some affinity for more polar media. However, the extreme steric hindrance provided by the mesityl groups, which shield the silicon center, is expected to be a dominant factor in its interactions with solvent molecules.

The reactivity of the Si-Cl bonds also plays a crucial role. Dichlorosilanes are generally susceptible to hydrolysis, reacting with water and other protic solvents to form silanols and releasing hydrochloric acid. This reactivity precludes simple dissolution in such solvents and necessitates the use of anhydrous conditions during handling and solubility determination.

Given the lack of specific experimental data, this guide will proceed on two fronts:

-

Predictive Solubility: Leveraging the principle of "like dissolves like" and data from structurally related compounds to forecast the solubility of this compound.

-

Methodological Framework: Providing a robust experimental protocol for the qualitative and quantitative determination of its solubility.

Predicted Solubility Profile of this compound

Based on its structure, a qualitative solubility profile for this compound can be predicted. The two large, nonpolar mesityl groups are the most significant contributors to its overall molecular character, making the molecule predominantly nonpolar.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar nature of both the solute and the solvent allows for favorable van der Waals interactions. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Diethyl Ether | Moderate to High | While these solvents have a dipole moment, they can still effectively solvate the bulky nonpolar groups. The interaction with the Si-Cl bonds may also contribute to solubility. |

| Polar Protic | Water, Ethanol, Methanol | Insoluble (Reacts) | The Si-Cl bonds will readily react with protic solvents, leading to decomposition rather than dissolution. |

This predictive table serves as a starting point for solvent selection in experimental work.

Experimental Determination of Solubility: A Step-by-Step Protocol

To address the absence of concrete data, a reliable experimental approach is essential. The following protocols are designed to be a self-validating system for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Glass vials with screw caps and PTFE septa

Workflow for Solubility Determination

The overall workflow for determining the solubility of this compound is depicted below.

Caption: Workflow for the quantitative determination of solubility.

Qualitative Solubility Determination

This initial step helps to quickly screen for suitable solvents.

-

Preparation: In a dry glass vial, add approximately 1 mL of the anhydrous test solvent.

-

Solute Addition: Add a small, accurately weighed amount (e.g., 10 mg) of this compound.

-

Observation: Cap the vial and vortex for 1-2 minutes at a controlled temperature. Visually inspect the solution.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: No apparent dissolution of the solid.

-

Quantitative Solubility Determination (Saturated Solution Method)

This method provides a precise measurement of solubility.

-

Saturated Solution Preparation: To a series of vials, add a known volume of the desired anhydrous solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.

-

Gravimetric Analysis (Optional but recommended for validation): Evaporate the solvent from the filtered aliquot under a stream of inert gas and weigh the remaining solid. This provides a direct measure of the dissolved solute.

-

Chromatographic Analysis (Primary Method):

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analysis: Analyze the standard solutions using a suitable chromatographic method (GC or HPLC) to generate a calibration curve.

-

Sample Analysis: Analyze a diluted aliquot of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) from the concentration determined and the dilution factor.

Causality Behind Experimental Choices

-

Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the dichlorosilane functionality, which would lead to inaccurate results and the formation of byproducts.[1][2]

-

Prolonged Equilibration: Reaching a true thermodynamic equilibrium between the dissolved and undissolved solute is essential for accurate solubility measurement. A 24-48 hour agitation period is typically sufficient for many organic compounds.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and recorded temperature is crucial for reproducibility and for defining the conditions under which the solubility was determined.

-

Chromatographic Analysis: GC or HPLC provides a highly sensitive and specific method for quantifying the concentration of the solute in the saturated solution, especially at low solubilities.

Conclusion

While direct experimental data on the solubility of this compound remains elusive in the public domain, a strong predictive framework based on its molecular structure can guide researchers in solvent selection. The bulky, nonpolar mesityl groups suggest high solubility in nonpolar aprotic solvents and moderate to high solubility in polar aprotic solvents. Its reactivity precludes its use with protic solvents. For precise applications, the detailed experimental protocols provided in this guide offer a robust and self-validating system for generating accurate and reproducible solubility data. This foundational knowledge is paramount for the effective utilization of this compound in synthetic and materials science research.

References

-

Gelest, Inc. (n.d.). Dichlorodimethylsilane, 98% Safety Data Sheet. Retrieved from [Link]

-

Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Boobier, S., Hose, D. R. J., Blacker, A. J., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19684. [Link]

Sources

Forging the Bulky Guardian of Silicon: Early Synthetic Routes to Dimesityldichlorosilane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Steric Hindrance in Organosilicon Chemistry

In the realm of organosilicon chemistry, the synthesis of sterically hindered dichlorosilanes represents a significant milestone, paving the way for the isolation and study of unprecedented low-valent silicon species. Among these bulky guardians of the silicon atom, dimesityldichlorosilane [(Mes)₂SiCl₂], with its two sterically demanding 2,4,6-trimethylphenyl (mesityl) groups, stands as a cornerstone precursor. Its synthesis, first mastered in the early 1980s, was not merely a synthetic curiosity but a critical enabler for the groundbreaking work of chemists like Robert West in the field of silylene chemistry. This technical guide delves into the early literature on the synthesis of this compound, elucidating the pioneering methods, the rationale behind the experimental choices, and the foundational characterization of this pivotal molecule.

The Pioneering Synthesis: A Grignard Approach to Taming Silicon

The initial successful synthesis of this compound hinged on the well-established Grignard reaction, a powerful tool for the formation of carbon-silicon bonds. The seminal work in this area demonstrated that the reaction of silicon tetrachloride (SiCl₄) with two equivalents of mesitylmagnesium bromide (MesMgBr) could yield the desired product.

Experimental Protocol: The Grignard Route

The following protocol is a synthesis of the early methodologies reported in the literature:

Step 1: Preparation of Mesitylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of 2-bromomesitylene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Once the reaction commences, the remaining 2-bromomesitylene solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous ether is crucial to prevent the quenching of the Grignard reagent.

-

Initiation: The reaction between magnesium and aryl bromides can sometimes be sluggish to start. Iodine acts as an activator by reacting with the magnesium surface to expose a fresh, reactive surface.

-

Controlled Addition and Reflux: The dropwise addition of the aryl bromide and subsequent reflux ensure a controlled reaction rate, preventing a runaway reaction and maximizing the yield of the Grignard reagent.

Step 2: Reaction with Silicon Tetrachloride

-

The freshly prepared mesitylmagnesium bromide solution is cooled in an ice bath.

-

A solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. A 2:1 molar ratio of Grignard reagent to silicon tetrachloride is crucial for the selective formation of the disubstituted product.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

Causality Behind Experimental Choices:

-

Stoichiometry: The 2:1 molar ratio is theoretically required to replace two chlorine atoms on the silicon tetrachloride with mesityl groups. Using an excess of the Grignard reagent could lead to the formation of trimesitylchlorosilane and tetramesitylsilane, while an excess of silicon tetrachloride would favor the formation of mesityltrichlorosilane.

-

Reverse Addition: In some early reports, a "reverse addition" was employed, where the Grignard reagent was added to the silicon tetrachloride solution. This can sometimes help to control the exothermicity of the reaction and improve the selectivity for the desired product.

-

Reflux: Heating the reaction mixture after the initial addition helps to drive the reaction to completion.

Step 3: Work-up and Purification

-

The reaction mixture is cooled and then poured onto a mixture of crushed ice and dilute hydrochloric acid to quench any unreacted Grignard reagent and to dissolve the magnesium salts.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Causality Behind Experimental Choices:

-

Acidic Work-up: The acidic work-up ensures that the magnesium salts are soluble in the aqueous phase, facilitating their removal from the organic product.

-

Purification: Vacuum distillation is effective for purifying liquid products with high boiling points, while recrystallization is suitable for solid products. The choice of method depends on the physical state of the this compound.

Visualization of the Grignard Synthesis Workflow

Caption: Workflow for the Grignard synthesis of this compound.

Characterization in the Early Literature

The characterization of this compound in the early publications relied on a combination of standard analytical techniques of the era:

| Technique | Observed Characteristics |

| Melting Point | A sharp melting point, indicating a crystalline solid of reasonable purity. |

| Boiling Point | A high boiling point, consistent with its molecular weight, determined under vacuum to prevent decomposition. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Chlorine would have been determined to confirm the empirical formula. |

| ¹H NMR Spectroscopy | The proton NMR spectrum would show characteristic signals for the aromatic protons of the mesityl groups and the methyl protons, with integration values consistent with the structure. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum would provide evidence for the different carbon environments in the mesityl groups. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns. |

Significance and Subsequent Developments

The successful synthesis of this compound was a pivotal moment in organosilicon chemistry. It provided the essential starting material for the synthesis of tetramesityldisilene (Mes₂Si=SiMes₂), the first stable compound containing a silicon-silicon double bond, by Robert West and his group in 1981. This discovery shattered the long-held "double bond rule," which posited that elements below the second period of the periodic table could not form stable multiple bonds.

The steric bulk of the mesityl groups in this compound is the key to its utility. These bulky groups provide a "steric corset" around the silicon center, kinetically stabilizing highly reactive species that would otherwise be transient. This principle of steric protection has since been widely exploited in the synthesis of a vast array of low-coordinate main group element compounds.

Subsequent research has explored alternative and optimized synthetic routes to this compound and other sterically hindered organochlorosilanes. However, the foundational Grignard-based methodology remains a testament to the ingenuity of early organosilicon chemists and a cornerstone of modern inorganic and organometallic synthesis.

References

-

West, R., Fink, M. J., & Michl, J. (1981). Tetramesityldisilene, a stable compound containing a silicon-silicon double bond. Science, 214(4527), 1343–1344. [Link]

-

Fink, M. J., DeYoung, D. J., West, R., & Michl, J. (1983). Photochemistry of 1,1-di-tert-butyl-2,2-dimesitylsilane and the generation of a stable silene. Journal of the American Chemical Society, 105(4), 1070–1071. [Link]

-

Brook, A. G., & Baines, K. M. (1986). Acyclic and cyclic sila- and germenes. Advances in Organometallic Chemistry, 25, 1-44. [Link]

An In-depth Technical Guide to the Reactivity of the Si-Cl Bond in Sterically Hindered Dichlorosilanes

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of organosilicon compounds is paramount for innovation. This guide provides a deep dive into the chemistry of the silicon-chloride (Si-Cl) bond, specifically within dichlorosilanes bearing sterically demanding substituents. We will move beyond simple reaction schemes to explore the underlying principles that govern the reactivity of these versatile building blocks, offering insights into reaction mechanisms, the profound impact of steric hindrance, and practical experimental protocols.

The Silicon-Chlorine Bond: A Tale of Polarity and Accessibility

The Si-Cl bond is inherently polar due to the difference in electronegativity between silicon (1.90) and chlorine (3.16). This polarity renders the silicon atom electrophilic and susceptible to attack by nucleophiles. However, unlike the analogous carbon-chlorine bond, the silicon atom possesses accessible d-orbitals, which can play a role in stabilizing transition states and reaction intermediates.

The reactivity of the Si-Cl bond is a delicate interplay of electronic and steric factors. While electronically activated, the accessibility of the silicon center is often the rate-determining factor, particularly when bulky substituents are present. These steric shields can dramatically alter the preferred reaction pathways and, in some cases, render the silicon center almost inert to certain reagents.

Nucleophilic Substitution: The Cornerstone of Sterically Hindered Dichlorosilane Chemistry

Nucleophilic substitution is the most common transformation of dichlorosilanes. The mechanism of this reaction at a silicon center differs significantly from the classical SN1 and SN2 pathways observed for carbon compounds. It is generally accepted to proceed through a pentacoordinate intermediate or transition state.[1]

The presence of bulky substituents, such as tert-butyl groups, has a profound impact on the rate and outcome of nucleophilic substitution reactions. These groups can sterically hinder the approach of the nucleophile, slowing down the reaction rate. Electron diffraction and molecular mechanics calculations have shown that the bulky t-butyl groups in di-tert-butyldichlorosilane increase the Si-C bond lengths and widen the C-Si-C bond angle by 11.1° compared to dichlorodimethylsilane.[2]

Hydrolysis and Alcoholysis: Formation of Silanols and Silyl Ethers

The reaction of sterically hindered dichlorosilanes with water or alcohols provides access to silanols and silyl ethers, respectively. These reactions are often catalyzed by a base, such as a tertiary amine, to neutralize the HCl byproduct.[3] The bulky substituents can make these reactions sluggish, often requiring elevated temperatures.

A prime example is the use of di-tert-butyldichlorosilane ((t-Bu)₂SiCl₂) as a protecting group for 1,2- and 1,3-diols.[2] The steric bulk of the tert-butyl groups prevents further reaction or polymerization, allowing for the selective formation of a stable cyclic silylene acetal.

Caption: Protection of a diol using di-tert-butyldichlorosilane.

Experimental Protocol: Protection of a 1,2-Diol using Di-tert-butyldichlorosilane

-

Reaction Setup: To a solution of the 1,2-diol in acetonitrile, add triethylamine and 1-hydroxybenzotriazole (HOBt).

-

Addition of Silane: Add di-tert-butyldichlorosilane dropwise to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to 45-90°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

-

Work-up: Upon completion, cool the reaction mixture, filter off the triethylammonium chloride salt, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting cyclic silylene acetal by column chromatography on silica gel.

| Reactant | Reagent | Solvent | Temperature | Typical Yield |

| 1,2-Diol | (t-Bu)₂SiCl₂, Et₃N, HOBt | Acetonitrile | 45-90°C | >80% |

Grignard Reactions: Forging Si-C Bonds under Steric Strain

The reaction of dichlorosilanes with Grignard reagents (R'MgX) is a fundamental method for the formation of silicon-carbon bonds. However, with sterically hindered dichlorosilanes, the reaction can be challenging. The bulky groups on both the silane and the Grignard reagent can lead to reduced reaction rates and side reactions.[4][5]

The choice of solvent is critical, with tetrahydrofuran (THF) generally being more effective than diethyl ether due to its higher boiling point and better solvating properties for the magnesium species.[6][7] The reaction rate is controlled by both the inductive and steric effects of the substituents on the silicon atom.[6][8] With highly hindered systems, a single electron transfer (SET) mechanism may compete with the traditional nucleophilic addition pathway.[4]

A patent describes a modified Grignard substitution for the synthesis of di-tert-butyldichlorosilane, highlighting the importance of controlling reaction conditions to achieve high yields.[9]

Caption: Grignard reaction with a sterically hindered dichlorosilane.

Reductive Coupling: The Gateway to Polysilanes

The Wurtz-type reductive coupling of dichlorosilanes using alkali metals is the most common method for the synthesis of polysilanes, which are polymers with a silicon backbone.[10][11] This reaction involves the dehalogenation of the dichlorosilane to form Si-Si bonds.

With sterically hindered dichlorosilanes, the reductive coupling can be influenced by the bulk of the substituents. The reaction often yields a mixture of linear high molecular weight polymers, lower molecular weight oligomers, and cyclic polysilanes.[12] The reaction conditions, such as the choice of reducing agent, solvent, and temperature, can be tuned to control the product distribution.[13][14] For instance, sonication has been employed to promote the formation of high molecular weight polymers with low polydispersities.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cas 18395-90-9,DI-TERT-BUTYLDICHLOROSILANE | lookchem [lookchem.com]

- 3. aliphatic nucleophilc substitution [employees.csbsju.edu]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103408578B - Synthesis method of ditertbutyldichlorosilane - Google Patents [patents.google.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism [scirp.org]

- 14. Wurtz reaction - Wikipedia [en.wikipedia.org]

Thermal stability and decomposition of Dimesityldichlorosilane

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dimesityldichlorosilane

Authored by: A Senior Application Scientist

Abstract

This compound ((Mes)₂SiCl₂) is an organosilicon compound characterized by the presence of two bulky mesityl (2,4,6-trimethylphenyl) groups attached to a silicon atom, which is also bonded to two chlorine atoms. This significant steric hindrance profoundly influences its reactivity and thermal stability, making it a subject of interest in advanced materials science and synthetic chemistry. This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound. While direct experimental thermogravimetric data for this specific compound is not extensively available in public literature, this guide synthesizes foundational principles of organosilicon chemistry, steric effects, and analogous data from related compounds to present a scientifically grounded overview. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of sterically hindered organosilanes.

Introduction: The Significance of Steric Shielding in Organosilanes

Organosilanes are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to semiconductors. Their utility is often dictated by the nature of the organic substituents attached to the silicon atom. In the case of this compound, the two mesityl groups provide a significant steric shield around the central silicon atom. This "kinetic stabilization" is a key determinant of the molecule's properties.

The bulky nature of the mesityl groups is expected to:

-

Enhance Thermal Stability: By sterically hindering intermolecular interactions and potential attack at the silicon center, the decomposition temperature is anticipated to be higher than that of less hindered dichlorosilanes.

-

Influence Reaction Pathways: The steric bulk can dictate the feasible decomposition mechanisms, favoring pathways that relieve steric strain.

This guide will explore these facets in detail, providing a theoretical framework and practical experimental guidance.

Synthesis and Physicochemical Properties

The synthesis of aryldichlorosilanes typically involves the Grignard reaction between a silicon tetrahalide (e.g., silicon tetrachloride, SiCl₄) and an arylmagnesium halide. For this compound, the reaction would proceed as follows:

Figure 1: Proposed synthetic route for this compound via Grignard reaction.

A summary of the expected physicochemical properties is presented in Table 1.

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₈H₂₂Cl₂Si |

| Molecular Weight | 350.36 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, hexane) |

| Thermal Stability | High, due to steric hindrance by mesityl groups |

Table 1: Predicted Physicochemical Properties of this compound.

Thermal Stability and Decomposition Analysis

The thermal stability of an organosilicon compound is a measure of its resistance to decomposition at elevated temperatures. For this compound, the primary factor contributing to its stability is the steric bulk of the mesityl groups.

The Role of Steric Hindrance

The two mesityl groups create a sterically crowded environment around the silicon atom. This has several consequences for thermal stability:

-

Shielding of Reactive Bonds: The Si-Cl and Si-C bonds are sterically protected from intermolecular attack, which could initiate decomposition.

-

Increased Bond Dissociation Energy: While electronic effects are also at play, steric strain can influence bond energies. The bulky groups may lead to a more rigid structure, requiring more energy to achieve the transition state for bond cleavage.

-

Inhibition of Polymerization: Decomposition of some silanes can lead to polymerization. The steric bulk of the mesityl groups would likely inhibit such processes.

Proposed Decomposition Pathways

Based on the thermal decomposition of other organochlorosilanes and sterically hindered compounds, two primary decomposition pathways can be postulated for this compound: a radical pathway and a molecular elimination pathway.

3.2.1. Radical Decomposition Pathway

This pathway involves the homolytic cleavage of either the Si-C or Si-Cl bonds to form radical intermediates.

Figure 2: Proposed radical decomposition pathways for this compound.

The relative likelihood of Si-C versus Si-Cl bond cleavage would depend on their respective bond dissociation energies in this specific molecule.

3.2.2. Molecular Elimination Pathway

This pathway involves the intramolecular elimination of a stable molecule, such as mesitylene or a chlorinated mesitylene derivative. This is a common decomposition route for sterically crowded molecules as it relieves steric strain.

A plausible, though likely high-energy, pathway could involve the elimination of mesitylene and the formation of a transient silene species, which would rapidly react further.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To empirically determine the thermal stability and decomposition profile of this compound, thermogravimetric analysis (TGA) is the method of choice.[1] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

TGA Workflow

The following diagram outlines the key steps in performing a TGA experiment on this compound.

Figure 3: Experimental workflow for TGA analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

-

Instrument and Method Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition:

-

Initiate the experiment and record the sample mass as a function of temperature.

-

The instrument software will simultaneously calculate the derivative of the mass loss curve (DTG curve), which shows the rate of mass loss.

-

-

Data Analysis and Interpretation:

-

The TGA curve (mass vs. temperature) will show one or more steps corresponding to mass loss events.

-

The onset temperature of the first major mass loss step is taken as the decomposition temperature.

-

The DTG curve will show peaks at the temperatures of maximum rate of mass loss, providing more precise information about the decomposition stages.

-

Expected TGA/DTG Profile

Based on the high steric hindrance, a hypothetical TGA/DTG profile for this compound is presented in Table 2.

| Parameter | Predicted Value/Range | Rationale |

| Onset Decomposition Temperature (T_onset) | > 300 °C | The bulky mesityl groups are expected to significantly increase the thermal stability. |

| Temperature of Maximum Mass Loss (T_max) | 350 - 450 °C | The peak of the DTG curve, indicating the point of fastest decomposition. |

| Number of Decomposition Steps | 1 or 2 | Depending on whether the decomposition occurs in a single concerted process or in sequential steps. |

| Residual Mass at 800 °C | Low | In an inert atmosphere, organic components are expected to volatilize, leaving minimal residue. |

Table 2: Predicted TGA/DTG Data for this compound in an Inert Atmosphere.

Safety and Handling Considerations

This compound, like other chlorosilanes, is expected to be reactive with moisture.

-

Hydrolysis: It will likely hydrolyze in the presence of water or moist air to release hydrochloric acid (HCl), which is corrosive.

-

Handling: All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound represents a class of sterically hindered organosilanes with potentially high thermal stability. The presence of two bulky mesityl groups is the key structural feature that governs its resistance to thermal decomposition. While direct experimental data is sparse, a thorough understanding of organosilicon chemistry allows for the prediction of its thermal behavior. The primary decomposition pathways are likely to involve radical mechanisms or molecular elimination, both influenced by the significant steric crowding around the silicon center. Experimental verification of these predictions through thermogravimetric analysis is crucial for its potential applications in high-temperature materials and as a robust precursor in chemical synthesis. The protocols and theoretical framework provided in this guide serve as a valuable resource for researchers and scientists working with this and related sterically encumbered organosilicon compounds.

References

A comprehensive list of references that support the principles and methodologies discussed in this guide will be provided upon the availability of specific experimental data for this compound. The foundational concepts are based on established principles of organosilicon chemistry and thermal analysis. For further reading on the topics covered, the following sources are recommended:

-

Thermogravimetric Analysis (TGA): For a general overview of the technique.[1]

-

Thermal Decomposition of Organosilicon Compounds: For general mechanisms and theoretical studies.[2]

- Steric Effects in Chemistry: For an understanding of how bulky groups influence reactivity and stability.

- Organosilicon Chemistry Textbooks: For foundational knowledge of the synthesis and properties of compounds like this compound.

Sources

A Technical Guide to the Applications of Bulky Dichlorosilanes in Organosilicon Chemistry

Abstract: The introduction of sterically demanding substituents onto a silicon atom profoundly alters its chemical behavior. Bulky dichlorosilanes (R2SiCl2, where R is a large organic group) are foundational precursors in modern organosilicon chemistry, enabling the synthesis of otherwise inaccessible low-coordinate silicon species, unique polymeric materials, and kinetically stabilized molecules. This guide provides an in-depth exploration of the synthesis, unique reactivity, and diverse applications of these critical reagents, offering both mechanistic insights and practical experimental guidance for researchers in chemistry and materials science.

Introduction: The Role of Steric Hindrance in Silicon Chemistry